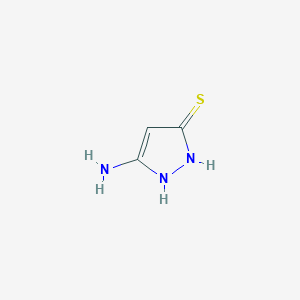
5-Amino-1,2-dihydro-3H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group and a thione group attached to a pyrazole ring. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in ethanol or other suitable solvents to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, iodine, sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
5-Amino-1,2-dihydro-3H-pyrazole-3-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrazole core but differs in its substitution pattern and biological activities.
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a triazole ring, known for its antifungal properties.
5-Amino-1,3-dimethylpyrazole: This compound has additional methyl groups, which can influence its chemical reactivity and biological activity.
Uniqueness
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific combination of an amino group and a thione group on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C3H5N3S |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
5-amino-1,2-dihydropyrazole-3-thione |
InChI |
InChI=1S/C3H5N3S/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) |
InChI Key |
SONANLOEVWRBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NNC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


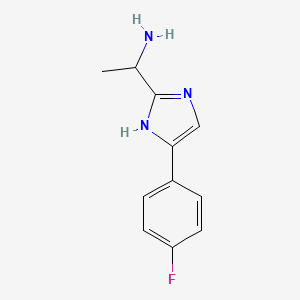
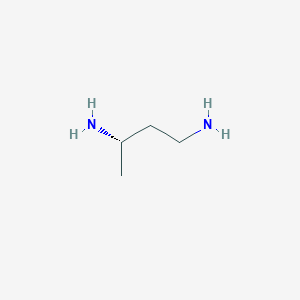


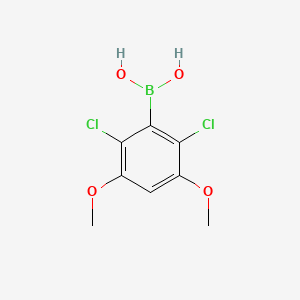
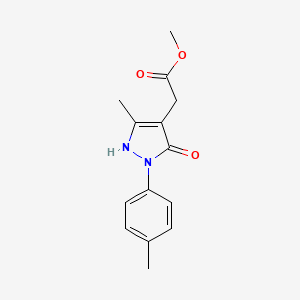
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
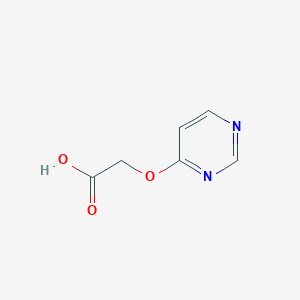
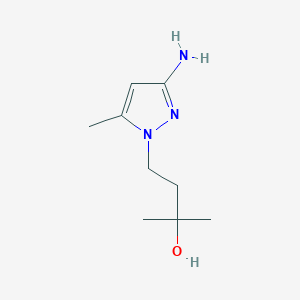

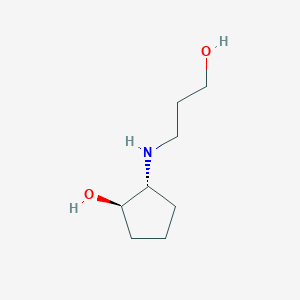

![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
